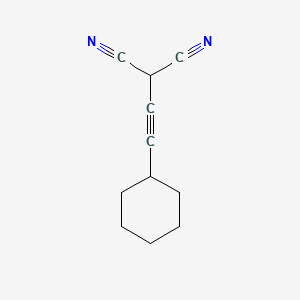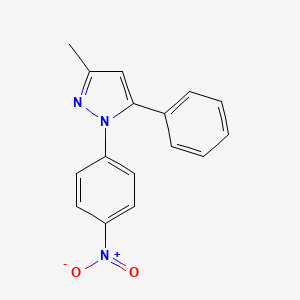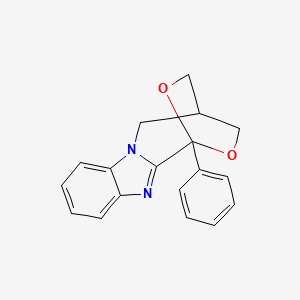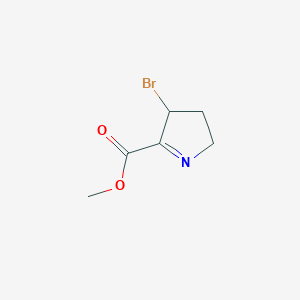
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a bromine atom and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine in the presence of a catalyst such as iron (III) chloride . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the formation of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic addition reactions, which can alter the function of biological macromolecules.
Comparación Con Compuestos Similares
Methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate: This compound features two bromine atoms and a similar pyrrole ring structure.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with distinct functional groups.
Uniqueness: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both a bromine atom and a methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Número CAS |
72978-15-5 |
|---|---|
Fórmula molecular |
C6H8BrNO2 |
Peso molecular |
206.04 g/mol |
Nombre IUPAC |
methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C6H8BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h4H,2-3H2,1H3 |
Clave InChI |
FEKFETYVIHEQCR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)





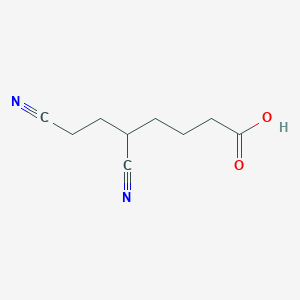
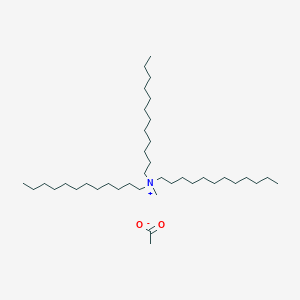
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)


